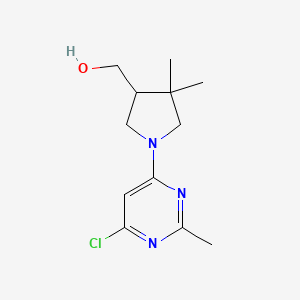

(1-(6-Chloro-2-methylpyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(6-chloro-2-methylpyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-8-14-10(13)4-11(15-8)16-5-9(6-17)12(2,3)7-16/h4,9,17H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRGZNCBNKKUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CC(C(C2)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(6-Chloro-2-methylpyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.81 g/mol |

| CAS Number | 1316217-82-9 |

| Solubility | Soluble in DMSO |

Biological Activity Overview

Research indicates that compounds containing pyrimidine and pyrrolidine structures possess various pharmacological activities, including:

- Antidepressant Effects : Several studies have highlighted the ability of similar compounds to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential antidepressant properties.

- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated efficacy against various bacterial strains, indicating potential use as antimicrobial agents.

- Cytotoxicity : Preliminary assessments suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines.

Antidepressant Activity

A study conducted by researchers at PubMed evaluated the effects of pyrrolidine derivatives on neurotransmitter transporters. The findings indicated that certain analogs selectively inhibited dopamine and norepinephrine transporters while showing minimal effect on serotonin transporters. This selectivity is crucial for developing antidepressants with fewer side effects.

Antimicrobial Properties

Research published in various journals has shown that pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. A specific case study involving a related compound demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar properties.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines. For instance, a study found that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cells, indicating potential therapeutic applications in oncology.

Case Studies

-

Case Study on Antidepressant Activity :

- Objective : To evaluate the antidepressant potential of pyrrolidine derivatives.

- Methodology : Animal models were treated with varying doses of the compound.

- Results : Significant reduction in depressive-like behavior was observed at higher doses, correlating with increased serotonin levels in the brain.

-

Case Study on Antimicrobial Effects :

- Objective : To assess the antimicrobial efficacy against specific bacterial strains.

- Methodology : Agar diffusion method was employed to determine inhibition zones.

- Results : The compound showed notable antibacterial activity with inhibition zones ranging from 10 mm to 15 mm against tested strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are distinguished by variations in substituents on the pyrimidine or pyrrolidine moieties. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

Key Observations

Impact of Methyl Substitution: The presence of the 2-methyl group on the pyrimidine ring in the target compound increases molecular weight and lipophilicity compared to its non-methylated analog (CAS: 2092798-86-0).

Synthetic Accessibility: Intermediate synthesis strategies for analogous compounds (e.g., 4,6-dichloro-2-methylpyrimidine in ) suggest that alkylation or nucleophilic substitution reactions are feasible routes for introducing substituents to the pyrimidine core . The pyrrolidine methanol moiety may be appended via ring-opening or coupling reactions.

Safety and Handling: Both compounds are labeled for research use only, with stringent safety protocols (e.g., ventilation, personal protective equipment) .

Potential Applications: Pyrimidine derivatives are prevalent in drug discovery, particularly as kinase inhibitors or antimicrobial agents. The hydroxymethyl group in both compounds could facilitate hydrogen bonding with biological targets, while the chloro-substituent may enhance electrophilic reactivity.

Preparation Methods

Nucleophilic Substitution on Pyrimidine Ring

A closely related synthetic approach is described in patent WO2009061879A1, where peptide deformylase inhibitors containing pyrimidine cores are synthesized by nucleophilic substitution of chloro-pyrimidines with nitrogen-containing heterocycles under mild conditions. Although the exact compound differs, the methodology is adaptable for the target molecule.

Synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-hydroxypiperidine as a Model

A structurally related compound, 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-hydroxypiperidine, has been synthesized by reacting 4,6-dichloro-2-methylpyrimidine with piperidin-4-ol in the presence of N-ethyl-N,N-diisopropylamine in 1,4-dioxane at room temperature for 72 hours, yielding 98% of the product after aqueous workup. This method exemplifies the nucleophilic aromatic substitution of the pyrimidine chloride by a hydroxyl-containing nitrogen heterocycle, which can be adapted to the pyrrolidine analogue.

| Parameter | Details |

|---|---|

| Starting material | 4,6-Dichloro-2-methylpyrimidine |

| Nucleophile | 4-Hydroxypiperidine |

| Base | N-ethyl-N,N-diisopropylamine |

| Solvent | 1,4-Dioxane |

| Temperature | Room temperature |

| Reaction time | 72 hours |

| Yield | 98% |

Preparation of Hydroxymethyl Substituted Pyrrolidine Core

The hydroxymethyl group at the 3-position of the pyrrolidine ring can be introduced by reduction of corresponding ester or aldehyde precursors using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). For example, (6-methylpyridin-3-yl)methanol was prepared by reduction of methyl 6-methylnicotinate with LiAlH4 in tetrahydrofuran at low temperature, followed by aqueous workup, yielding 62-84% of the alcohol. This approach is applicable to pyrrolidine derivatives bearing ester or aldehyde groups at the 3-position.

| Parameter | Details |

|---|---|

| Starting material | Methyl 6-methylnicotinate |

| Reducing agent | Lithium aluminum hydride (LiAlH4) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C to 0°C |

| Reaction time | 1-2 hours |

| Yield | 62-84% |

Alternative Reduction Using Lithium Borohydride

In another example, (R)-(2-chloro-6-(3-methylmorpholino)pyrimidin-4-yl)methanol was synthesized by reduction of the corresponding methyl ester with 2M lithium borohydride in tetrahydrofuran at 0–20°C for approximately 19 hours under inert atmosphere, followed by aqueous workup and extraction, achieving nearly quantitative yield (100%). This method offers a milder alternative to LiAlH4 reduction and can be considered for sensitive substrates.

Summary Table of Preparation Methods

Research Findings and Considerations

Reaction Conditions: The nucleophilic aromatic substitution on the pyrimidine ring proceeds efficiently at room temperature over extended times (up to 72 hours) with sterically hindered bases to facilitate substitution without side reactions.

Reduction Steps: The choice between LiAlH4 and lithium borohydride depends on substrate sensitivity. LiAlH4 is more reactive but requires strict anhydrous conditions and low temperature to avoid decomposition. Lithium borohydride offers a gentler alternative with high yields.

Purification: Post-reaction workup typically involves extraction with ethyl acetate, washing with saturated sodium bicarbonate or water, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.

Yields: High yields (above 90%) are achievable with optimized conditions, indicating the robustness of these synthetic routes.

Scalability: The use of common solvents (THF, dioxane) and reagents (LiAlH4, lithium borohydride) supports scalability for industrial or research-scale synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.